molecular formula C15H20F3NO3S B13015164 (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate

(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13015164
M. Wt: 351.4 g/mol
InChI Key: QEYOQJKNXXOZJP-UHFFFAOYSA-N
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Description

(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 1-methyl-6-(trifluoromethyl)piperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After completion, the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the biological activity of molecules, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The piperidine ring is a common motif in many drugs, and the presence of the trifluoromethyl group can improve the pharmacokinetic properties of these drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate lies in its combination of a piperidine ring, a trifluoromethyl group, and a sulfonate group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20F3NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

[1-methyl-6-(trifluoromethyl)piperidin-3-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20F3NO3S/c1-11-3-6-13(7-4-11)23(20,21)22-10-12-5-8-14(15(16,17)18)19(2)9-12/h3-4,6-7,12,14H,5,8-10H2,1-2H3

InChI Key

QEYOQJKNXXOZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(N(C2)C)C(F)(F)F

Origin of Product

United States

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